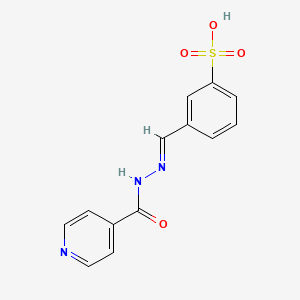

Sulfoniazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sulfoniazida es un compuesto químico con la fórmula molecular C₁₃H₁₁N₃O₄S. Pertenece a la clase de las sulfonamidas, que son conocidas por su amplio rango de actividades biológicas, incluyendo propiedades antibacterianas, antivirales, diuréticas y anticancerígenas . Las sulfonamidas se caracterizan por la presencia de un grupo funcional sulfonamida unido a un anillo aromático.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La sulfoniazida se puede sintetizar mediante la reacción de aminas primarias o secundarias con cloruros de sulfonilo en presencia de bases orgánicas o inorgánicas . La reacción general implica el ataque nucleofílico de la amina sobre el cloruro de sulfonilo, lo que da como resultado la formación del enlace sulfonamida. Las condiciones de reacción típicamente incluyen el uso de solventes como diclorometano o acetonitrilo y bases como trietilamina o hidróxido de sodio.

Métodos de producción industrial: En entornos industriales, la síntesis de sulfonamidas, incluida la sulfoniazida, a menudo implica el acoplamiento oxidativo de tioles y aminas . Este método es ventajoso porque no requiere pasos adicionales de prefuncionalización y desfuncionalización, lo que lo hace más eficiente y respetuoso con el medio ambiente. El proceso se puede llevar a cabo en un solo paso, lo que reduce significativamente la generación de residuos.

Análisis De Reacciones Químicas

Tipos de reacciones: La sulfoniazida experimenta varias reacciones químicas, incluyendo:

Oxidación: La sulfoniazida se puede oxidar para formar ácidos sulfónicos.

Reducción: La reducción de sulfoniazida puede conducir a la formación de sulfinamidas o sulfenamidas.

Sustitución: La sulfoniazida puede sufrir reacciones de sustitución nucleofílica, donde el grupo sulfonamida es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas, alcoholes o tioles en condiciones básicas o ácidas.

Productos principales:

Oxidación: Ácidos sulfónicos.

Reducción: Sulfinamidas o sulfenamidas.

Sustitución: Varias sulfonamidas sustituidas dependiendo del nucleófilo utilizado.

4. Aplicaciones en investigación científica

La sulfoniazida tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: Los derivados de sulfoniazida se estudian por su potencial como inhibidores enzimáticos y su papel en las vías metabólicas.

Industria: La sulfoniazida se utiliza en la producción de colorantes, agroquímicos y productos farmacéuticos.

Aplicaciones Científicas De Investigación

Sulfoniazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mecanismo De Acción

La sulfoniazida ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa (DHFR), que es crucial para la síntesis de folato en las bacterias . Al inhibir competitivamente esta enzima, la sulfoniazida evita que las bacterias sinteticen folato, un nutriente esencial para su crecimiento y multiplicación. Esta acción bacteriostática inhibe el crecimiento y la multiplicación de las bacterias, pero no las mata directamente.

Comparación Con Compuestos Similares

La sulfoniazida es similar a otros compuestos de sulfonamida como sulfametoxazol, sulfadiazina y sulfasalazina . Es única en su estructura molecular específica y la presencia de ciertos grupos funcionales que confieren distintas actividades biológicas. Por ejemplo:

Sulfametoxazol: Se utiliza comúnmente en combinación con trimetoprima para tratar infecciones bacterianas.

Sulfadiazina: Se utiliza en combinación con pirimetamina para tratar la toxoplasmosis.

Sulfasalazina: Se utiliza en el tratamiento de la enfermedad inflamatoria intestinal.

La singularidad de la sulfoniazida radica en sus aplicaciones específicas y las vías particulares que ataca, lo que la convierte en un compuesto valioso tanto en la investigación como en las aplicaciones industriales.

Propiedades

Número CAS |

3691-81-4 |

|---|---|

Fórmula molecular |

C13H11N3O4S |

Peso molecular |

305.31 g/mol |

Nombre IUPAC |

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+ |

Clave InChI |

PNWDBDXZYGISDO-OQLLNIDSSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2 |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.